molecular formula C19H18N2O B14656106 4-Ethoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile CAS No. 52608-47-6

4-Ethoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B14656106
CAS No.: 52608-47-6
M. Wt: 290.4 g/mol
InChI Key: GVTMIDNWHALERV-UHFFFAOYSA-N
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Description

4-Ethoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by its unique structure, which includes an ethoxy group, two phenyl groups, and a carbonitrile group attached to a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of ethyl 2-cyano-3,3-diphenylacrylate with an appropriate amine under acidic conditions. The reaction typically proceeds through a cyclization process, forming the dihydropyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl or ethoxy derivatives.

Scientific Research Applications

4-Ethoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Ethoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile: Lacks the ethoxy group, resulting in different chemical properties.

    4-Methoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and applications.

Uniqueness

4-Ethoxy-1,2-diphenyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to the presence of the ethoxy group, which influences its solubility, reactivity, and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

CAS No.

52608-47-6

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

4-ethoxy-1,2-diphenyl-2,5-dihydropyrrole-3-carbonitrile

InChI

InChI=1S/C19H18N2O/c1-2-22-18-14-21(16-11-7-4-8-12-16)19(17(18)13-20)15-9-5-3-6-10-15/h3-12,19H,2,14H2,1H3

InChI Key

GVTMIDNWHALERV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(N(C1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

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